sec-Hexyl Alcohol Phthalate

Description

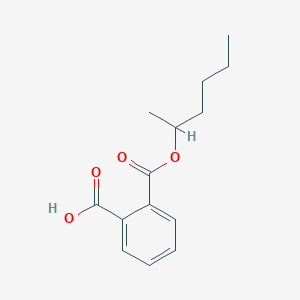

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-4-7-10(2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHLWYSOOMXQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Investigations of Secondary Alcohol Phthalate Esters

Esterification Reactions Involving Phthalic Anhydride (B1165640) and Secondary Hexyl Alcohols

The formation of sec-hexyl alcohol phthalate (B1215562) from phthalic anhydride and a secondary hexyl alcohol, such as 2-hexanol (B165339) or 3-hexanol, proceeds through a two-step esterification process. evitachem.com The initial reaction involves the formation of a monoester, followed by a second esterification to yield the diester. researchgate.netresearchgate.net

Initial Monoester Formation Kinetics

The first stage of the reaction, the formation of the monoester, is a rapid, non-catalytic, and practically irreversible reaction. researchgate.netresearchgate.net This occurs when phthalic anhydride dissolves in the secondary hexyl alcohol, even at temperatures below 100°C. researchgate.net The mechanism involves a facile addition-displacement pathway where the alcohol's hydroxyl group attacks one of the carbonyl carbons of the phthalic anhydride ring. researchgate.netasianpubs.org This ring-opening reaction results in the formation of a mono-ester, specifically a sec-hexyl hydrogen phthalate. orgsyn.org

The kinetics of this initial step are generally considered to be very fast, with the reaction proceeding to completion relatively quickly. researchgate.netscribd.com For instance, in the reaction of phthalic anhydride with n-butanol, a primary alcohol, the formation of the monoester is rapid. asianpubs.org While specific kinetic data for secondary hexyl alcohol is not extensively detailed in the provided results, the general principle of rapid monoester formation from phthalic anhydride and an alcohol is well-established. researchgate.netresearchgate.net

Subsequent Diester Formation Kinetics

The second stage of the synthesis, the conversion of the monoester to the diester, is a slower, equilibrium-limited reaction that typically requires a catalyst and the removal of water to proceed efficiently. researchgate.netresearchgate.netgoogle.com This reaction is generally treated as a second-order reaction, being first order with respect to the monoester and first order with respect to the alcohol. researchgate.netscribd.com However, some studies on similar systems, such as the esterification of mono-2-ethylhexyl phthalate, have found the reaction to be first order with respect to the monoester alone, with the reaction rate being independent of the alcohol concentration. researchgate.net

The removal of water, a byproduct of the esterification, is crucial to drive the equilibrium towards the formation of the diester and prevent the reverse hydrolysis reaction. researchgate.netresearchgate.net This is often achieved by continuous distillation, sometimes with the aid of an inert gas stream or a co-solvent that forms a low-boiling azeotrope with water. researchgate.netgoogle.com

Catalytic Systems and Their Influence on Reaction Dynamics

The choice of catalyst significantly impacts the rate and selectivity of the diester formation. Both acid catalysts and non-catalyzed conditions have been investigated for the synthesis of phthalate esters.

Acid Catalysis in Phthalate Ester Synthesis

A variety of acid catalysts are employed to accelerate the second esterification step. These catalysts function by protonating the carbonyl oxygen of the monoester's carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary hexyl alcohol. europa.eu

Commonly used acid catalysts include:

Sulfuric Acid (H₂SO₄): A strong acid catalyst that has been widely used in phthalate ester synthesis. researchgate.netgoogle.comwikipedia.orgiarc.fr However, it can lead to the formation of byproducts, such as olefins, particularly when used with secondary alcohols at elevated temperatures. google.com For example, in the esterification of phthalic anhydride with methyl isobutyl carbinol using sulfuric acid, significant olefin formation was observed. google.com

p-Toluenesulfonic Acid (p-TSA): Another effective strong acid catalyst used in the synthesis of phthalate esters like di(2-ethylhexyl) phthalate. scribd.comwikipedia.orgiarc.fr

Methane (B114726) Sulfonic Acid (MSA): Studies have shown MSA to be an effective catalyst for the esterification of phthalic anhydride with alcohols, with the reaction following second-order kinetics. scribd.com

Heteropolyacids and Solid Acid Catalysts: To overcome the issues associated with liquid acid catalysts, such as corrosion and difficulty in separation, solid acid catalysts like zeolites and sulfated zirconia have been investigated. researchgate.net These heterogeneous catalysts have shown high efficiency in esterification reactions under solvent-less conditions. researchgate.net

The concentration of the acid catalyst is a critical parameter. For instance, in the sulfuric acid-catalyzed esterification of phthalic anhydride with 2-ethylhexyl alcohol, concentrations around 0.5 wt.% relative to the phthalic anhydride are often used in industrial practice. scribd.com

Non-Catalyzed Reaction Conditions

The initial formation of the monoester from phthalic anhydride and a secondary alcohol can occur without the addition of a catalyst. researchgate.netresearchgate.net This reaction is driven by the inherent reactivity of the anhydride. However, the subsequent conversion to the diester is significantly slower under non-catalyzed conditions. scribd.com To achieve reasonable reaction rates without a catalyst, higher temperatures are typically required. researchgate.netscribd.com For instance, the non-catalyzed esterification of phthalic anhydride has been studied at temperatures ranging from 140-175°C. scribd.com

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of the desired di(sec-hexyl) phthalate and minimizing the formation of byproducts. Key parameters that are manipulated include temperature, molar ratio of reactants, and catalyst loading.

Temperature: The reaction temperature plays a significant role in the esterification kinetics. researchgate.net Higher temperatures generally increase the reaction rate. researchgate.net However, for secondary alcohols, there is a critical temperature above which side reactions, such as dehydration to form olefins, become significant, leading to reduced ester yields. google.com For example, in the esterification of phthalic anhydride with methyl isobutyl carbinol, temperatures above 170°C led to excessive olefin formation. google.com

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of the secondary hexyl alcohol to phthalic anhydride, influences the reaction equilibrium. Using an excess of the alcohol can help drive the reaction towards the formation of the diester. researchgate.netgoogle.com Studies on similar systems have employed alcohol-to-phthalic anhydride molar ratios ranging from 2.1:1 to 5.0:1. google.com

Catalyst Loading: The amount of catalyst used affects the reaction rate. Increasing the catalyst concentration generally accelerates the reaction. However, excessively high catalyst concentrations can lead to increased byproduct formation and may complicate the purification of the final product. scribd.com

Temperature Regimes and Esterification Efficiency

Temperature is a critical parameter in the esterification of secondary alcohols with phthalic anhydride. The reaction generally requires heating to proceed at a practical rate, but the temperature must be carefully controlled to maximize yield and minimize side reactions. chemguide.co.uk The synthesis of secondary alkyl phthalates typically involves heating the alcohol and phthalic anhydride, often in the presence of an acid catalyst. nih.govresearchgate.net

The initial reaction between the alcohol and phthalic anhydride to form the monoester is often rapid and can occur at lower temperatures. researchgate.net However, the subsequent conversion of the monoester to the diester is a slower, equilibrium-driven reaction that necessitates higher temperatures to achieve a high degree of conversion. researchgate.netscribd.com The water produced during this second stage must be continuously removed to drive the equilibrium towards the product side. scribd.comgoogle.com

Research into the synthesis of analogous secondary and branched-chain alcohol phthalates provides insight into effective temperature ranges. For instance, the preparation of sec-octyl hydrogen phthalate is conducted by heating the reactants at 110–115°C for an extended period. orgsyn.org For the production of di(2-ethylhexyl) phthalate (DEHP), a common industrial process involves temperatures around 150°C. google.com Studies on the kinetics of DEHP synthesis have explored temperatures ranging from 140°C to 160°C, demonstrating the temperature dependence of the reaction rate. researchgate.netscribd.com A patent for the production of an orthophthalic ester from methyl isobutyl carbinol, a secondary alcohol, specifies a heating range of 140°C to 170°C. google.com

Exceeding the optimal temperature range can lead to undesirable side reactions, such as dehydration of the secondary alcohol to form alkenes, which reduces the yield of the desired ester. google.com The choice of catalyst can also influence the optimal temperature, with more active catalysts like sulfuric acid sometimes promoting side reactions at higher temperatures. google.com Therefore, maintaining a precise temperature regime is essential for maximizing esterification efficiency.

| Phthalate Ester | Secondary Alcohol | Temperature Range (°C) | Observations | Source(s) |

|---|---|---|---|---|

| sec-Octyl Hydrogen Phthalate | sec-Octyl Alcohol | 110–115 | Effective for nearly quantitative yield of the monoester. | orgsyn.org |

| Di(2-ethylhexyl) Phthalate | 2-Ethylhexanol | 140–160 | Reaction rate increases with temperature within this range. | researchgate.netscribd.com |

| Di(methyl isobutyl carbinyl) Phthalate | Methyl Isobutyl Carbinol | 140–170 | Optimal range to maximize ester formation while minimizing olefin formation. | google.com |

| Dioctyl Phthalate | 2-Ethylhexanol | 150 | Cited as an optimal temperature for achieving high yield (>99%). | chemicaljournal.org |

Stoichiometric Ratios of Reactants

The molar ratio of the secondary alcohol to phthalic anhydride is a determining factor in the outcome of the synthesis, primarily influencing the distribution between the monoester and the diester products. Phthalic anhydride has two carboxylic acid equivalents that can react.

A 1:1 molar ratio of sec-octyl alcohol to phthalic anhydride is used for the specific preparation of the monoester, sec-octyl hydrogen phthalate. orgsyn.org This stoichiometric choice favors the formation of the half-ester, as there is no excess alcohol to drive the reaction toward the diester.

To produce the diester, di(sec-hexyl) phthalate, an excess of the alcohol is typically required. google.comchemicalbook.com The second esterification step is an equilibrium reaction, and according to Le Chatelier's principle, a higher concentration of the alcohol reactant shifts the equilibrium toward the formation of the diester. scribd.com Industrial processes and laboratory syntheses often employ a significant excess of the alcohol. For example, in the synthesis of di-n-hexyl phthalate, a molar ratio of alcohol to phthalic anhydride of 5:1 (20 mmol alcohol to 4 mmol anhydride) was used in a catalytic test. chemicalbook.com For the synthesis of di(2-ethylhexyl) phthalate, molar ratios of alcohol to anhydride ranging from 2.5:1 to 3:1 have been reported to achieve high yields of the diester. google.comchemicaljournal.org

The use of a large excess of the alcohol not only drives the reaction to completion but also can serve as the reaction solvent. researchgate.netmasterorganicchemistry.com However, using a very large excess necessitates the recovery and recycling of the unreacted alcohol, adding complexity and cost to the process. The optimal stoichiometric ratio is therefore a balance between achieving high conversion to the diester and the practical considerations of reactant usage and recovery.

| Alcohol:Anhydride Molar Ratio | Primary Product | Rationale | Example Compound(s) | Source(s) |

|---|---|---|---|---|

| 1:1 | Monoester | Favors the formation of the half-ester by limiting the alcohol available for the second esterification. | sec-Octyl Hydrogen Phthalate | orgsyn.org |

| >2:1 | Diester | Excess alcohol drives the equilibrium towards the formation of the diester. | Di(2-ethylhexyl) Phthalate, Di(methyl isobutyl carbinyl) Phthalate | google.comchemicaljournal.org |

| 2.5:1 | Diester | Optimal ratio cited for achieving >99% yield. | Dioctyl Phthalate | chemicaljournal.org |

| 5:1 | Diester | Used in catalytic tests to ensure high conversion. | Di-n-hexyl Phthalate | chemicalbook.com |

Stereochemical Considerations in Secondary Alcohol Phthalate Synthesis

The synthesis of phthalates from secondary alcohols introduces significant stereochemical complexity because secondary alcohols, with the exception of symmetrical ones, are chiral. sec-Hexyl alcohol (hexan-2-ol) possesses a stereocenter at the carbon atom bearing the hydroxyl group (C2), and thus exists as two enantiomers: (R)-hexan-2-ol and (S)-hexan-2-ol.

When a racemic mixture of sec-hexyl alcohol is reacted with phthalic anhydride, the resulting di(sec-hexyl) phthalate will be a mixture of three stereoisomers. Phthalic acid is a prochiral molecule, and its esterification with a chiral alcohol leads to diastereomers. The three possible isomers are:

(R,R)-di(sec-hexyl) phthalate

(S,S)-di(sec-hexyl) phthalate

(R,S)-di(sec-hexyl) phthalate (a meso compound)

The (R,R) and (S,S) isomers are enantiomers of each other, while the (R,S) isomer is a diastereomer of the other two. The physical and biological properties of these stereoisomers can differ significantly. nih.gov

If the synthesis begins with an enantiomerically pure alcohol, such as (R)-sec-hexyl alcohol, the resulting diester will be the single (R,R) stereoisomer. Similarly, using pure (S)-sec-hexyl alcohol will yield the (S,S) diester. This approach is fundamental in asymmetric synthesis to produce stereochemically pure products. umw.edu Research on di(2-ethylhexyl) phthalate (DEHP) has demonstrated the synthesis of specific (R,R), (S,S), and (R,S) stereoisomers by starting with the corresponding enantiomerically pure or racemic 2-ethyl-1-hexanol. umw.edu

Alternatively, the resolution of a racemic mixture of the final phthalate ester can be performed, though this is often more challenging. A classical chemical resolution method involves the synthesis of the monoester, sec-hexyl hydrogen phthalate. orgsyn.org This acidic monoester can then be reacted with a chiral base (a resolving agent), such as brucine, to form diastereomeric salts. orgsyn.org These salts, having different physical properties (e.g., solubility), can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure (R)-sec-hexyl hydrogen phthalate and (S)-sec-hexyl hydrogen phthalate. These can then be hydrolyzed to obtain the resolved (R)- and (S)-sec-hexyl alcohols. orgsyn.org This method underscores the importance of the phthalate half-ester as a key intermediate in the stereochemical manipulation of secondary alcohols.

The mechanism of the esterification itself (typically SN2-like at the acyl carbon) does not usually affect the stereocenter of the alcohol. masterorganicchemistry.com However, under certain conditions that might favor an SN1-type reaction involving the alcohol's carbon, racemization could occur, though this is less common for esterifications. masterorganicchemistry.com

Environmental Occurrence and Distribution Patterns of Phthalate Esters with Specific Reference to Analogous Structures Where Sec Hexyl Alcohol Phthalate Data is Limited

Sources and Pathways of Environmental Release

The widespread use and production of phthalates result in their constant diffusion and release into air, water, and soil sapub.org. The primary pathways for their environmental entry are industrial emissions and the leaching from consumer and commercial products nih.goviwaponline.com.

Industrial activities are a major source of phthalate (B1215562) pollution . The manufacturing of phthalates and their use in the production of plastics, such as PVC, are significant contributors to their release handelarchitects.com. Emissions can occur during the manufacturing process itself, as well as from industries that use phthalates in their products, including the chemical industry, machinery manufacturers, and producers of materials like plywood . These emissions are primarily released into the air, with smaller amounts discharged to water and land .

For instance, studies have identified industrial effluents as a key avenue for phthalates entering aquatic ecosystems frontiersin.org. In urban areas, industrialization leads to higher concentrations of phthalates released from plastic materials compared to rural areas iwaponline.com. A study in the Paris conurbation found that while industrial discharges contribute a smaller percentage (1-3%) of the total contaminant load to wastewater treatment plants, the wastewater from industrial facilities can be heavily contaminated with compounds like di-(2-ethylhexyl) phthalate (DEHP) nih.gov. The production of phthalates also contributes to greenhouse gas emissions, such as carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrous oxide (N₂O) handelarchitects.com.

Phthalates are not covalently bonded to the plastic materials they are mixed with, making them susceptible to leaching and migration into the surrounding environment handelarchitects.comresearchgate.netnih.gov. This process, often referred to as off-gassing, releases phthalate particles into the air over time handelarchitects.com. The release is accelerated as plastics age and break down sapub.orgfrontiersin.org. Factors such as temperature and physical contact can influence the rate of leaching researchgate.net. For example, phthalates can leach from PVC materials when they come into contact with lypophilic substances, especially under mechanical pressure sapub.org.

Consumer products are a significant diffuse source of phthalates. These include building materials (vinyl flooring, wall coverings, sealants), automotive interiors, personal care products (perfumes, lotions), food packaging, and medical devices handelarchitects.comresearchgate.netbiomedgrid.com. Studies have shown that phthalates can leach from plastic toys and polyethylene (B3416737) terephthalate (B1205515) (PET) bottled water sapub.org. Similarly, medical devices like IV tubing and bags can release significant amounts of DEHP, particularly when heated biomedgrid.comwikipedia.org. The amount of leaching can vary depending on the type of phthalate and the conditions; for instance, studies on medical devices found that the extent of leaching differed among various infusion solutions biomedgrid.com.

Distribution Across Diverse Environmental Compartments

Once released, phthalates become ubiquitous pollutants, found across various environmental matrices including water, air, soil, and sediment nih.goviwaponline.com. Their distribution is influenced by their physicochemical properties, such as their low vapor pressure and high octanol-water partition coefficient (Kow), which affects their tendency to adsorb to organic matter frontiersin.org.

Phthalates are commonly detected in a wide range of aquatic environments, including rivers, lakes, marine waters, and wastewater frontiersin.org. They enter these systems through industrial and domestic wastewater discharges, agricultural runoff, and landfill leachate iwaponline.comfrontiersin.org. Due to their hydrophobic nature, higher molecular weight phthalates tend to sorb to organic matter and accumulate in sediments frontiersin.org.

Concentrations of phthalates in water can vary significantly depending on the location and proximity to pollution sources frontiersin.org. For example, a study in Nigeria reported phthalate ester concentrations of up to 2,705 μg/L in river water, while waterworks in China showed levels between 0.02 and 0.77 μg/L frontiersin.org. Effluents from wastewater treatment plants are a major point source of phthalates into aquatic systems nih.gov. DEHP is a dominant phthalate found in sewage effluents, with concentrations ranging from 1.74 to 182 μg/L in one German study nih.gov.

Table 1: Concentration of Selected Phthalates in Various Aquatic Environments

| Phthalate Compound | Environment | Location | Concentration Range |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Municipal Effluents | - | 6-7 μg/L nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | Germany | 0.33 to 97.8 μg/L nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Effluents | Germany | 1.74 to 182 μg/L nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | River Water | Nigeria | 255 to 390 μg/L nih.gov |

| Phthalate Esters (general) | River Water | Nigeria | up to 2,705 μg/L frontiersin.org |

| Phthalate Esters (general) | Waterworks | China | 0.02 and 0.77 μg/L frontiersin.org |

Phthalates are also present in the atmosphere, where they can exist in the gas phase or adsorbed onto particulate matter wikipedia.org. Atmospheric concentrations are generally higher in urban and suburban areas compared to rural locations wikipedia.org. Industrial emissions are a primary source of atmospheric phthalates . Once in the air, they can be transported and deposited into soil and water bodies through rain and dust rewe-group.com.

Studies have shown that certain phthalates, like DEHP and Dibutyl phthalate (DBP), are predominant in airborne particulate matter (PM2.5 and PM10) aaqr.org. For example, a study in Tianjin, China, found average DEHP concentrations of 10.79 ng/m³ in PM10 and 6.26 ng/m³ in PM2.5 aaqr.org. Higher air temperatures can lead to increased atmospheric concentrations of phthalates wikipedia.org. Indoor air can also have elevated levels of phthalates due to off-gassing from consumer products like PVC flooring wikipedia.org.

Table 2: Atmospheric Concentrations of Selected Phthalates

| Phthalate Compound | Air Type | Location | Concentration Range |

|---|---|---|---|

| Dibutyl phthalate (DBP) | City Air | - | 0.03 to 0.06 ppb |

| Di(2-ethylhexyl) phthalate (DEHP) | Personal Air Samples | New York City, USA | Mean: 0.18 μg/m³ nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Indoor Air Samples | New York City, USA | Mean: 0.09 μg/m³ nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Ambient Air (PM10) | Tianjin, China | 10.79 ng/m³ (average) aaqr.org |

| Dibutyl phthalate (DBP) | Ambient Air (PM10) | Tianjin, China | 2.24 ng/m³ (average) aaqr.org |

Soil and sediment act as significant sinks for phthalates in the environment nih.goviarc.fr. Phthalates can contaminate soil through atmospheric deposition, the application of sewage sludge as fertilizer, and the use of plastic mulching in agriculture rewe-group.comresearchgate.net. Due to their lipophilic nature, phthalates tend to bind to organic matter in soil and sediment, leading to their accumulation iarc.fr.

Leaching from plastic waste in landfills is another major source of soil and water contamination nih.gov. Leachate from municipal and industrial landfills can contain high levels of DEHP nih.gov. In aquatic systems, phthalates that adsorb to suspended particles eventually settle and accumulate in the sediment iarc.fr. A study in Germany found DEHP concentrations in sediment ranging from 0.21 to 8.44 mg/kg nih.gov. Similarly, sewage sludge can contain very high concentrations, with levels of DEHP ranging from 27.9 to 154 mg/kg dry weight nih.gov.

Table 3: Concentration of Di(2-ethylhexyl) phthalate (DEHP) in Soil and Sediment

| Matrix | Location | Concentration Range |

|---|---|---|

| Sewage Sludge | Germany | 27.9 to 154 mg/kg dry weight nih.gov |

| Sediment | Germany | 0.21 to 8.44 mg/kg nih.gov |

| Sediment | Ogun River, Nigeria | 20 to 820 μg/kg nih.gov |

Factors Influencing Environmental Partitioning and Mobility

The environmental journey of sec-hexyl alcohol phthalate, like other phthalate esters (PAEs), is dictated by its physicochemical properties, which govern how it partitions between different environmental compartments such as water, soil, air, and sediment. The structure of the phthalate, particularly the length and branching of its alcohol chains, plays a crucial role. Since specific data for this compound is limited, its behavior is inferred from well-studied analogous phthalates, such as di-n-butyl phthalate (DBP), diisobutyl phthalate (DIBP), and the larger di(2-ethylhexyl) phthalate (DEHP). These compounds are not chemically bound to the polymer matrices they are used in and can be released into the environment through leaching, evaporation, and abrasion. researchgate.netmdpi.com

Once released into an aquatic environment, the distribution of phthalates is largely controlled by their hydrophobicity (water-hating nature) and other physical-chemical characteristics. researchgate.net Generally, phthalates with longer and more complex alkyl chains, like DEHP, are less soluble in water and adsorb more readily to soil and sediment particles. researchgate.net This strong tendency to attach to particles means they are often retained in topsoil layers and are a major component of sediment contamination. researchgate.netmdpi.com

Sorption, the process of adhering to a surface, is a key factor controlling the fate and transport of phthalates in the environment. sfu.canih.gov Due to their hydrophobic nature, phthalates like this compound are expected to sorb strongly to particulate matter, especially organic carbon within soil and sediments. mdpi.comsfu.ca This process significantly reduces their concentration in the water column, thereby limiting their mobility in a dissolved state but facilitating their transport on suspended particles. researchgate.netmdpi.com

Research on various phthalate esters demonstrates a clear relationship between the molecular structure and the degree of sorption. The octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity, is a key indicator. Phthalates with higher Kow values exhibit stronger sorption. For instance, dialkyl phthalate esters show a wide range of octanol-seawater partition coefficients, from 10¹⁸⁰ for dimethyl phthalate to 10¹⁰⁰ for di-iso-decyl phthalate, indicating an increasing propensity to sorb to particulate matter with increasing alkyl chain length. sfu.canih.gov Given that this compound has a six-carbon alkyl chain, it would be expected to have intermediate to strong sorption characteristics, similar to or greater than DBP but less than DEHP.

Studies have confirmed that suspended particulate matter (SPM) and the associated particulate organic carbon (POC) are crucial for the transport and deposition of phthalates in aquatic systems. mdpi.com A statistically significant relationship has been found between SPM fluxes and the deposition of DEHP in reservoir sediments, confirming that its high hydrophobicity drives it to adsorb onto suspended particles, which then act as vectors for its transport to sediments. mdpi.com The adsorption process is relatively rapid, often occurring within a few hours. nih.gov Furthermore, the presence of salt in marine waters can enhance the adsorption of phthalates onto particulates. nih.gov

While sorption to sediment can act as a long-term sink for phthalates, it also has implications for their persistence. The binding of phthalates to sediment particles can reduce their bioavailability to microorganisms, thereby slowing down their biodegradation. researchgate.net Inherently biodegradable substances that are subject to a high degree of sorption can exhibit long half-lives in natural sediments. researchgate.net

Table 1: Physicochemical Properties and Sorption Potential of Selected Phthalate Esters

| Phthalate Ester | Abbreviation | Molecular Formula | Log Kow¹ | Water Solubility (mg/L)² | Sorption Potential |

| Dimethyl phthalate | DMP | C₁₀H₁₀O₄ | 1.6 | 4200 | Low |

| Diethyl phthalate | DEP | C₁₂H₁₄O₄ | 2.4 | 1080 nih.gov | Low-Moderate |

| Di-n-butyl phthalate | DBP | C₁₆H₂₂O₄ | 4.5-4.8 | 11.2 | Moderate-High |

| This compound | C₁₄H₁₈O₄ | N/A | N/A | (Predicted) Moderate-High | |

| Di(2-ethylhexyl) phthalate | DEHP | C₂₄H₃₈O₄ | 7.5-8.0 | 0.003-0.4 nih.govnih.gov | Very High |

| Di-n-octyl phthalate | DnOP | C₂₄H₃₈O₄ | >6 researchgate.net | Insoluble nih.gov | Very High |

¹Log Kow is a measure of hydrophobicity; higher values indicate greater potential for sorption. ²Solubility data can vary between sources. N/A: Data not available.

The partitioning of phthalates between air and water is another critical process influencing their environmental distribution. This exchange is governed by the substance's volatility, described by its vapor pressure and Henry's Law constant. Phthalates are considered semi-volatile organic compounds (SVOCs), meaning they can be found in both the gas phase and associated with airborne particulate matter. greenfacts.org

The tendency to volatilize from water to air, or to be deposited from air to water, varies significantly among different phthalates.

Lower Molecular Weight Phthalates: Compounds like dimethyl phthalate (DMP), diethyl phthalate (DEP), and di-n-butyl phthalate (DBP) have relatively higher vapor pressures. Studies have shown a net air-to-seawater deposition for these compounds, meaning they are transferred from the atmosphere into the water. acs.org

Higher Molecular Weight Phthalates: Conversely, larger phthalates like DEHP have very low vapor pressures and tend to adsorb strongly to airborne particles. nih.govgreenfacts.org In the atmosphere, DEHP exists as both a vapor and attached to solid particles. dcceew.gov.au The vapor phase can break down relatively quickly (1-2 days), while the particle-bound fraction can be transported over longer distances. dcceew.gov.au Interestingly, studies of the South China Sea estimated a strong water-to-air volatilization for DEHP, suggesting that under certain conditions, oceans can act as a source of DEHP to the atmosphere. acs.org

For this compound, its behavior would likely be intermediate between that of DBP and DEHP. It would have a lower volatility than DBP but higher than DEHP. This suggests it could be subject to both atmospheric deposition and volatilization depending on environmental conditions like temperature and the concentration gradient between air and water. The dynamic air-sea exchange process can play an important role in the transport of PAEs from coastal areas to more remote marine environments. acs.org

Table 2: Air-Water Exchange Characteristics of Selected Phthalate Esters

| Phthalate Ester | Abbreviation | Typical Environmental State | Dominant Air-Water Flux Direction (Observed in some studies) |

| Dimethyl phthalate | DMP | Primarily vapor phase | Deposition (Air to Water) acs.org |

| Diethyl phthalate | DEP | Primarily vapor phase | Deposition (Air to Water) acs.org |

| Di-n-butyl phthalate | DBP | Vapor and particulate phases | Deposition (Air to Water) acs.org |

| This compound | Vapor and particulate phases | (Predicted) Variable/Intermediate | |

| Di(2-ethylhexyl) phthalate | DEHP | Primarily particulate-bound | Volatilization (Water to Air) acs.org |

Environmental Fate and Transformation Mechanisms of Phthalate Esters

Abiotic Transformation Processes

Abiotic degradation of PAEs, such as sec-hexyl alcohol phthalate (B1215562), involves non-biological processes like hydrolysis, photolysis, and oxidation. However, these processes are generally considered slow in natural environments. d-nb.info For instance, the half-lives for some phthalates can range from over three years to two millennia. d-nb.inforesearchgate.net

Hydrolysis Pathways and Intermediate Formation

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. Phthalate esters can undergo a two-step hydrolysis process. researchgate.net The first step involves the cleavage of one ester bond to form a monoester and an alcohol. researchgate.net In the case of sec-hexyl alcohol phthalate, this would yield mono-sec-hexyl phthalate and sec-hexyl alcohol. The second step is the hydrolysis of the monoester to produce o-phthalic acid and another alcohol molecule. researchgate.net

The rate of hydrolysis is significantly influenced by pH. researchgate.net It is negligible at a neutral pH but increases substantially under acidic or basic (alkaline) conditions. researchgate.net Alkaline hydrolysis is generally much faster than acid-catalyzed hydrolysis. researchgate.net Temperature also plays a role, with higher temperatures generally increasing the rate of hydrolysis. researchgate.net While hydrolysis occurs, it is often a slow process under typical environmental conditions. mst.dkoup.com

Table 1: Estimated Hydrolysis Half-Lives of Various Phthalate Esters This table provides examples of hydrolysis rates for different phthalates to illustrate the general range of persistence.

| Phthalate Ester | Estimated Half-Life (at neutral pH, 25°C) | Reference |

|---|---|---|

| Dimethyl Phthalate (DMP) | 3.2 years (alkaline conditions) / 2.7 years | mst.dk |

| Di(2-ethylhexyl) Phthalate (DEHP) | 2000 years | d-nb.inforesearchgate.net |

| Diisodecyl Phthalate (DIDP) | 3.4 years | mst.dk |

Oxidative Degradation Mechanisms

Oxidative degradation involves the reaction of phthalates with strong oxidizing agents, most notably hydroxyl radicals (•OH). nih.govacs.org These radicals are highly reactive and can attack the phthalate molecule in several ways, including adding to the aromatic ring (radical adduct formation) or abstracting a hydrogen atom from the alkyl side chains (hydrogen atom transfer). nih.govacs.org

Advanced oxidation processes (AOPs), which generate hydroxyl radicals, have been shown to effectively degrade various phthalates, including dimethyl phthalate and diethyl phthalate. nih.govacs.orgresearchgate.net The reaction with hydroxyl radicals can lead to the formation of hydroxylated intermediates and, eventually, the opening of the aromatic ring and mineralization to carbon dioxide and water. mdpi.com The bimolecular rate constant for the reaction between •OH and dimethyl phthalate has been measured at (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹, indicating a rapid reaction. nih.gov

Microbial Biodegradation of Phthalate Esters

Biodegradation by microorganisms is considered the most significant and effective pathway for the elimination of phthalate esters from the environment. d-nb.inforesearchgate.net A wide variety of bacteria and fungi have been identified that can degrade PAEs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. d-nb.infoiwaponline.com

Aerobic Degradation Pathways

Under aerobic conditions, the degradation of phthalate esters is typically initiated by the enzymatic hydrolysis of the ester bonds. researchgate.netnih.gov The resulting phthalic acid is then further metabolized. nih.govnih.gov In most aerobic microorganisms, the phthalic acid is converted to protocatechuate, a central intermediate in the degradation of many aromatic compounds. d-nb.infonih.gov This conversion involves enzymes like dioxygenases, dehydrogenases, and decarboxylases. nih.govnih.gov The protocatechuate then undergoes ring cleavage, eventually entering central metabolic pathways like the TCA cycle. biorxiv.org

The crucial first step in the biodegradation of phthalate diesters is the hydrolysis of the ester bonds, catalyzed by enzymes called esterases or hydrolases. d-nb.infoplos.org This process occurs sequentially. First, a diesterase cleaves one of the ester linkages, releasing an alcohol molecule (like sec-hexyl alcohol) and forming a phthalate monoester (mono-sec-hexyl phthalate). portlandpress.comjmb.or.krnih.gov Subsequently, a monoesterase hydrolyzes the second ester bond, yielding phthalic acid and another alcohol molecule. plos.orgnih.gov

Numerous bacterial strains, particularly from genera like Gordonia and Rhodococcus, are known for their ability to produce these esterases and degrade a wide range of phthalates, from those with short alkyl chains to more complex, long-chain versions. mdpi.comnih.govmdpi.comtandfonline.comethz.chjmb.or.kr Fungi, such as those from the genus Fusarium, also produce esterases capable of hydrolyzing phthalates. nih.govfrontiersin.org The efficiency of these enzymes can vary depending on the structure of the phthalate's alkyl side chain. frontiersin.org For example, some esterases show high activity towards short-chain phthalates, while others can also hydrolyze bulkier, long-chain phthalates. acs.orgresearchgate.net

Table 2: Examples of Phthalate-Degrading Microbial Strains and Their Hydrolytic Activity

| Microorganism | Phthalates Degraded | Key Enzymes/Metabolites | Reference |

|---|---|---|---|

| Gordonia sp. GZ-YC7 | Di-(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and others | Diverse esterases | mdpi.com |

| Gordonia sp. | Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), Di-n-octyl phthalate (DnOP) | Not specified | nih.govnih.gov |

| Rhodococcus sp. JDC-11 | Di-n-butyl phthalate (DBP) and other phthalates | Mono-butyl phthalate, Phthalic acid; 3,4-phthalate dioxygenase | jmb.or.kr |

| Rhodococcus jostii RHA1 | Dihexyl phthalate, Dibutyl phthalate, and other mono- and di-alkyl phthalates | Monoalkyl esters, Phthalate | ethz.ch |

| Fusarium culmorum | Di(2-ethylhexyl) phthalate (DEHP) | Esterases | nih.gov |

Subsequent Conversion of o-Phthalic Acid via Dioxygenase-Dependent Reactions

Under aerobic conditions, the microbial degradation of o-phthalic acid is initiated by the introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenase enzymes. researchgate.netnih.gov This process is a hallmark of aerobic aromatic catabolism. The primary pathway involves the action of phthalate dioxygenases, which convert o-phthalic acid into a cis-dihydrodiol intermediate. This intermediate is then aromatized by a dehydrogenase, leading to the formation of protocatechuate (3,4-dihydroxybenzoate). researchgate.net Protocatechuate is a central intermediate in the degradation of many aromatic compounds and is further processed by ring-cleavage dioxygenases, ultimately breaking down the aromatic structure into compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

Anaerobic Degradation Pathways

In the absence of oxygen, microorganisms employ a fundamentally different strategy to break down the stable aromatic ring of o-phthalic acid. researchgate.netnih.gov The anaerobic pathway circumvents the need for oxygenase-catalyzed ring hydroxylation and instead proceeds through activation and decarboxylation to form a key, universal intermediate: benzoyl-coenzyme A (benzoyl-CoA). sci-hub.seresearchgate.net

The first committed step in the anaerobic degradation of o-phthalic acid is its activation to a high-energy thioester derivative, phthaloyl-CoA. researchgate.netsci-hub.se This activation is crucial for the subsequent decarboxylation. Two distinct enzymatic strategies for this activation have been identified in different types of anaerobic bacteria:

CoA Transferase System: In denitrifying bacteria, such as Aromatoleum and Thauera species, o-phthalic acid is activated by a succinyl-CoA:o-phthalate CoA transferase (SPT). d-nb.infonih.govcsic.es This enzyme transfers a CoA moiety from succinyl-CoA to o-phthalic acid, forming phthaloyl-CoA and succinate.

CoA Ligase System: In sulfate-reducing bacteria, such as Desulfosarcina cetonica, an ATP-dependent phthalate-CoA ligase (PCL) catalyzes the activation. d-nb.infonih.gov This reaction consumes ATP to attach CoA directly to o-phthalic acid.

The product of both reactions, phthaloyl-CoA, is known to be an extremely unstable intermediate due to its tendency to undergo intramolecular substitution. d-nb.info

The highly labile phthaloyl-CoA is immediately captured and acted upon by the key enzyme of the anaerobic pathway: phthaloyl-CoA decarboxylase (PCD). d-nb.infonih.govsci-hub.se This enzyme is a member of the UbiD family of decarboxylases, which utilize a unique prenylated flavin mononucleotide (prFMN) cofactor to catalyze the mechanistically challenging decarboxylation of the aromatic acid thioester. d-nb.info The reaction removes one of the carboxyl groups from phthaloyl-CoA, yielding benzoyl-CoA. csic.es

Benzoyl-CoA is a central hub in the anaerobic metabolism of a vast array of aromatic compounds. sci-hub.seresearchgate.net From here, it enters the common benzoyl-CoA degradation pathway. The aromatic ring is dearomatized by a benzoyl-CoA reductase, followed by a series of reactions analogous to a modified β-oxidation, which ultimately leads to ring cleavage and the formation of acetyl-CoA, which can be completely mineralized to CO₂. sci-hub.secsic.es

Role of Synergistic Microbial Networks

The complete degradation of phthalate esters, particularly those with more complex or longer alkyl chains, often relies on the metabolic cooperation between different microbial species. asm.orgnih.gov These synergistic networks, or consortia, allow for a division of labor where the metabolic capabilities of multiple organisms are combined to achieve complete mineralization. For instance, one bacterial species may be proficient at hydrolyzing the phthalate ester to o-phthalic acid and the alcohol, while another species specializes in the degradation of the resulting o-phthalic acid. d-nb.info

Studies on di-(2-ethylhexyl) phthalate (DEHP) in estuarine sediments have shown that its degradation is achieved through the interaction of different denitrifying proteobacteria. asm.orgnih.gov Genera such as Acidovorax and Sedimenticola were identified as the primary degraders of the ester side chains, while Aestuariibacter was responsible for the subsequent breakdown of o-phthalic acid via the benzoyl-CoA pathway. asm.org This metabolic cooperation is crucial in anoxic environments where the complete degradation pathway may not be present in a single organism.

Characterization and Analysis of Biodegradation Metabolites

The analysis of intermediate metabolites is essential for elucidating the biodegradation pathways of this compound. Based on established pathways for other PAEs, a predictable series of metabolites can be anticipated. The primary metabolites resulting from the initial hydrolysis are the monoester, mono-sec-hexyl phthalate (MHeHP), and the fully hydrolyzed product, o-phthalic acid. jmb.or.krnih.gov The released sec-hexyl alcohol would be degraded separately.

Under anaerobic conditions, further metabolites would include the activated intermediates phthaloyl-CoA and the central aromatic intermediate, benzoyl-CoA. mdpi.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary tools used to identify and quantify these metabolites in environmental and laboratory samples. jmb.or.krnih.govresearchgate.net

Below is a table of expected key metabolites from the degradation of this compound.

| Parent Compound | Metabolite Name | Abbreviation | Degradation Stage | Pathway |

|---|---|---|---|---|

| This compound | Mono-sec-hexyl Phthalate | MHeHP | Primary | Aerobic & Anaerobic |

| This compound / MHeHP | o-Phthalic Acid | PA | Primary | Aerobic & Anaerobic |

| This compound / MHeHP | sec-Hexyl Alcohol | - | Primary | Aerobic & Anaerobic |

| o-Phthalic Acid | Protocatechuate | - | Intermediate | Aerobic |

| o-Phthalic Acid | Phthaloyl-Coenzyme A | Phthaloyl-CoA | Intermediate | Anaerobic |

| Phthaloyl-CoA | Benzoyl-Coenzyme A | Benzoyl-CoA | Intermediate | Anaerobic |

Environmental Factors Governing Biodegradation Rates

The rate at which this compound is biodegraded in the environment is governed by a combination of its chemical properties and various environmental factors that influence microbial activity.

Chemical Structure: The length and branching of the alcohol side chains are critical determinants of a phthalate's biodegradability. Generally, phthalates with shorter, linear alkyl chains (e.g., dimethyl phthalate, diethyl phthalate) are degraded more rapidly than those with longer or branched chains. dtu.dkkaydiandesign.com this compound, with a C6 branched side chain, would be expected to degrade more slowly than short-chain PAEs but faster than very long-chain PAEs like di-n-octyl phthalate (DnOP). nih.gov

Sorption and Bioavailability: Phthalates can sorb to soil organic matter and sediments, which can reduce their concentration in the aqueous phase and thus their bioavailability to microorganisms. nih.gov More hydrophobic, long-chain phthalates tend to sorb more strongly, which can lead to longer environmental persistence despite being inherently biodegradable. nih.govresearchgate.net

pH, Temperature, and Salinity: Like all biological processes, microbial degradation of phthalates is sensitive to physicochemical conditions. Studies have shown that degradation rates are optimal within specific ranges of pH (often near neutral), temperature (mesophilic ranges are common), and salinity, which reflect the adapted conditions of the degrading microbial communities. nih.govnih.gov

Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus) is required for microbial growth and metabolism, and a lack thereof can limit the rate of biodegradation.

Relative Humidity: In non-aquatic settings such as indoor environments, the presence of moisture is a critical factor. Studies on house dust have shown that elevated relative humidity can enable both microbial and chemical degradation of phthalates. rsc.org

The interplay of these factors determines the ultimate persistence and fate of this compound in any given environment.

| Factor | Influence on Biodegradation Rate | General Trend/Observation |

|---|---|---|

| Alkyl Chain Length | High | Shorter chains generally degrade faster than longer chains. dtu.dkkaydiandesign.com |

| Sorption to Sediments | High | Increased sorption reduces bioavailability and can decrease degradation rates. nih.gov |

| Oxygen | High | Dictates whether aerobic (dioxygenase) or anaerobic (benzoyl-CoA) pathway is used. researchgate.net |

| pH | Medium | Optimal rates typically occur in a specific range, often near neutral pH (7-8). nih.govnih.gov |

| Temperature | Medium | Degradation is temperature-dependent, with optimal rates often in the mesophilic range (e.g., 30-37°C). nih.govnih.gov |

| Microbial Community | High | Presence of specialized degraders or synergistic consortia is essential. asm.orgnih.gov |

Influence of pH

The pH of an environmental medium, such as water or soil, is a critical parameter influencing the degradation rate of phthalate esters, affecting both chemical hydrolysis and microbial activity.

Abiotic hydrolysis of the ester bonds in phthalates is highly dependent on pH. The reaction is generally slow under neutral pH conditions (around pH 7). nih.gov However, the rate of hydrolysis increases substantially in both acidic (low pH) and alkaline (high pH) environments. nih.gov This acceleration is due to acid and base catalysis of the hydrolysis reaction. Generally, base-catalyzed hydrolysis is estimated to be significantly faster than acid-catalyzed hydrolysis. For di-n-hexyl phthalate, the estimated half-life from base-catalyzed hydrolysis is 3.4 years at pH 7 and decreases to 130 days at pH 8. nih.gov

The influence of pH on biotic degradation is linked to the optimal conditions required for the survival and enzymatic activity of phthalate-degrading microorganisms. nih.gov Research indicates that most microbial degradation of phthalates occurs efficiently within a pH range of 6.0 to 8.0. plos.orgjmb.or.kr For instance, a bacterial consortium designated LF showed high degradation efficiency for DEHP under neutral to slightly acidic conditions, with an optimum pH of 6.0. plos.org Studies on other bacterial strains have demonstrated robust degradation in neutral to alkaline conditions. An Enterobacter spp. strain (YC-IL1) effectively degraded DEHP over a pH range of 5.0 to 9.0, with optimal performance occurring at pH 7.0. mdpi.com Similarly, the bacterium Rhodococcus ruber YC-YT1 showed degradation efficiency above 89.5% for DEHP in a pH range of 5.0 to 10.0, with complete removal at pH 7.0 within 72 hours. mdpi.com Extreme pH conditions, both acidic and alkaline, tend to inhibit microbial growth and their metabolic pathways, thereby reducing the rate of biodegradation. mdpi.comnih.gov

| Phthalate Ester | Microorganism/System | pH | Degradation Efficiency (%) | Time (days) | Source |

|---|---|---|---|---|---|

| DEHP | Enterobacter spp. YC-IL1 | 5.0 | ~60 | 7 | mdpi.com |

| DEHP | Enterobacter spp. YC-IL1 | 7.0 | 98.4 | 7 | mdpi.com |

| DEHP | Enterobacter spp. YC-IL1 | 9.0 | 91.7 | 7 | mdpi.com |

| DEHP | Bacterial Consortium LF | 6.0 | 93.8 | 2 | plos.org |

| DEHP | Bacterial Consortium LF | 7.0 | >87 | 2 | plos.org |

| DEHP | Bacterial Consortium LF | 8.0 | >87 | 2 | plos.org |

| DEHP | Rhodococcus ruber YC-YT1 | 7.0 | 100 | 3 | mdpi.com |

| Mixed PAEs | Gordonia sp. | 7.0 | 100 | 5 | nih.gov |

Temperature Effects

Temperature is another key factor that governs the rate of both abiotic and biotic transformation of phthalate esters. As with most chemical reactions, an increase in temperature generally accelerates the rate of phthalate hydrolysis. researchgate.net

The effect of temperature on biodegradation is directly linked to the metabolic rate of the degrading microorganisms. Each microbial species has an optimal temperature range for growth and enzymatic function. For the biodegradation of phthalates, studies have consistently shown that temperatures in the mesophilic range, typically between 30°C and 37°C, are optimal for the highest degradation rates. plos.orgjmb.or.krnih.gov For example, a bacterial consortium (LF) achieved its maximum DEHP degradation rate at 30°C. plos.org Similarly, a novel Enterobacter strain showed optimal DEHP degradation at 30°C. mdpi.com Another study using Gordonia sp. found that phthalate degradation was high in the temperature range of 30–34°C, with complete degradation achieved at 30°C after five days. nih.govtandfonline.com Degradation efficiency tends to decrease at temperatures below or above this optimal range. Research on Rhodococcus ruber YC-YT1 found that DEHP degradation rates increased from below 80% at temperatures of 20°C or lower to over 96% at 30°C or higher. mdpi.com

| Phthalate Ester | Microorganism/System | Temperature (°C) | Degradation Efficiency (%) | Time (days) | Source |

|---|---|---|---|---|---|

| DEHP | Enterobacter spp. YC-IL1 | 25 | ~60 | 7 | mdpi.com |

| DEHP | Enterobacter spp. YC-IL1 | 30 | >98 | 7 | mdpi.com |

| DEHP | Enterobacter spp. YC-IL1 | 40 | ~25 | 7 | mdpi.com |

| DEHP | Bacterial Consortium LF | 25 | >85 | 2 | plos.org |

| DEHP | Bacterial Consortium LF | 30 | 93.8 | 2 | plos.org |

| DEHP | Bacterial Consortium LF | 35 | >85 | 2 | plos.org |

| DEHP | Rhodococcus ruber YC-YT1 | 20 | <80 | 3 | mdpi.com |

| DEHP | Rhodococcus ruber YC-YT1 | 30 | >96 | 3 | mdpi.com |

Salinity and Nutrient Availability

Salinity

High salt concentrations in environments like estuaries or industrial wastewater can pose a significant challenge to microbial life by creating high osmotic stress, which can inhibit cellular metabolic activities and thus hinder bioremediation. nih.govmdpi.com However, numerous microorganisms have adapted to saline conditions and can effectively degrade pollutants. Several studies have isolated halotolerant (salt-tolerant) bacteria capable of degrading phthalate esters. nih.govplos.orgmdpi.comnih.gov The degradation efficiency in saline conditions varies among different microbial species. A halotolerant consortium, LF, was able to degrade over 91% of DEHP in salt concentrations ranging from 0% to 3% NaCl, with the rate decreasing at higher salinities. plos.orgnih.gov In another study, Rhodococcus ruber YC-YT1, isolated from coastal seawater, demonstrated remarkable salt tolerance, maintaining a degradation rate of over 80% at NaCl concentrations as high as 120 g/L (12%). mdpi.com Conversely, the degradation capability of Enterobacter spp. YC-IL1 was significantly reduced as salinity increased, dropping from 98.4% with no added NaCl to 42.8% at 0.5% NaCl and just 2.4% at 4% NaCl. mdpi.com

| Phthalate Ester | Microorganism/System | NaCl Concentration (%) | Degradation Efficiency (%) | Time | Source |

|---|---|---|---|---|---|

| DEHP | Enterobacter spp. YC-IL1 | 0 | 98.4 | 7 days | mdpi.com |

| DEHP | Enterobacter spp. YC-IL1 | 0.5 | 42.8 | 7 days | mdpi.com |

| DEHP | Enterobacter spp. YC-IL1 | 2.0 | 8.1 | 7 days | mdpi.com |

| DEHP | Bacterial Consortium LF | 0 - 3.0 | >91 | 48 hours | plos.orgnih.gov |

| DEHP | Bacterial Consortium LF | 4.0 | 86 | 48 hours | plos.orgnih.gov |

| DEHP | Rhodococcus ruber YC-YT1 | 0 - 12.0 | >80 | 72 hours | mdpi.com |

| DBP | Pseudomonas fluorescens B-1 | 1.5 - 2.5 | Optimal Degradation | - | jmb.or.kr |

Nutrient Availability

Biodegradation is the principal mechanism for the removal of phthalates from the environment, and this process is fundamentally dependent on the activity of microorganisms. sfu.ca Like all living organisms, these microbes require essential nutrients, particularly nitrogen and phosphorus, for their growth, cell maintenance, and the synthesis of enzymes necessary for breaking down complex organic compounds. socibiotech.commdpi.com The availability of these nutrients in soil and water can, therefore, be a limiting factor for the bioremediation of phthalate-contaminated sites.

Studies have shown that amending soil with fertilizers can significantly enhance the degradation of phthalates by stimulating the indigenous microbial population. A long-term fertilizer experiment demonstrated that the application of organic fertilizer, in particular, had a significant positive effect on the degradation of DBP in plastic-shed soil. nih.gov In that study, the DBP concentration in the soil treated with organic fertilizer was only 58.2% of that in the unfertilized control soil, indicating enhanced degradation. nih.gov The study also found that the application of organic fertilizer promoted the growth of specific bacterial genera, such as Planifilum and Thermaerobacter, which were negatively correlated with DBP concentrations and positively correlated with its metabolite, mono-n-butyl phthalate (MBP), suggesting their role in the degradation process. nih.gov Similarly, another study investigating the biodegradation of DBP and DEHP by the alga Chlorella vulgaris found that the addition of nitrogen and phosphorus to the water significantly influenced the biodegradation rates of these phthalates. socibiotech.com

Advanced Analytical Methodologies for Trace Level Detection and Quantification of Phthalate Esters

Sample Preparation and Extraction Techniques from Complex Matrices

The initial and most critical step in the analysis of phthalates from complex matrices is the sample preparation and extraction. mdpi.com The primary goal is to isolate the target analytes from interfering substances and pre-concentrate them to levels amenable to instrumental analysis. mdpi.com The choice of technique is highly dependent on the physicochemical properties of the sample matrix. mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of phthalates from liquid samples due to its simplicity and effectiveness. mdpi.complos.org This method relies on the differential solubility of the analytes between two immiscible liquid phases. mdpi.com For aqueous samples such as beverages, non-polar organic solvents like n-hexane, chloroform, n-heptane, or isooctane (B107328) are commonly employed to extract the less polar phthalate (B1215562) esters. europa.euceon.rs

In the context of alcoholic beverages, the presence of ethanol (B145695) can significantly affect the extraction efficiency of phthalates with non-polar solvents like n-hexane. ceon.rsthermofisher.com To counteract this, a common strategy involves the partial removal of ethanol by heating the sample before extraction, which has been shown to improve recovery rates for certain phthalates. ceon.rsthermofisher.com The optimization of LLE parameters, such as the choice of extraction solvent, the ratio of solvent to sample volume, and the number of extraction repetitions, is crucial for achieving high extraction yields. plos.org For instance, studies have shown that a double extraction with a 10:1 volume ratio of 1,1,2-trichlorotrifluoroethane (B165192) to sample can result in over 99.9% recovery of diethyl phthalate. plos.org Vigorous shaking or vortexing is typically used to ensure thorough mixing of the two phases. plos.orgceon.rs

Table 1: Comparison of Extraction Solvents for LLE of Phthalates

| Extraction Solvent | Properties | Application Notes |

| n-Hexane | Non-polar, readily available. | Commonly used for phthalate extraction, but efficiency can be reduced by the presence of ethanol in the sample. ceon.rsthermofisher.com |

| 1,1,2-Trichlorotrifluoroethane | Effective for a range of phthalates. | Demonstrated high extraction yield (99.9%) for diethyl phthalate with optimized parameters. plos.org |

| Dichloromethane | Polar solvent. | Used for extracting phthalates from solid fatty foods, often in combination with other solvents like cyclohexane. europa.eu |

Solid-Phase Extraction (SPE) and Adsorbent-Based Methods

Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique that has become a primary choice for the extraction and pre-concentration of organic contaminants from environmental matrices. mdpi.comresearchgate.net SPE involves passing a liquid sample through a cartridge containing a solid adsorbent material that retains the analytes of interest. mdpi.com The retained analytes are then eluted with a small volume of a suitable solvent.

A variety of adsorbent materials are available for SPE, with the selection based on the physicochemical properties of the target analytes and the sample matrix. mdpi.com For phthalate analysis, reverse-phase materials like C18 are commonly used. mdpi.com Other adsorbents such as Florisil (a magnesium silicate) and Amberlite XAD-2 (a non-polar polystyrene-divinylbenzene resin) have also been successfully employed. europa.eu For example, a method using XAD-2 adsorbent for the enrichment of seven phthalate esters in soft drinks and light alcoholic beverages has been developed, demonstrating good linearity and low detection limits.

Careful consideration must be given to potential contamination during SPE, as phthalates are ubiquitous in laboratory materials. oiv.int This includes heat-treating glassware and using phthalate-free solvents and equipment. oiv.int

Table 2: Common Adsorbents Used in SPE for Phthalate Analysis

| Adsorbent | Type | Mechanism | Elution Solvents |

| C18 (Octadecyl) | Reverse-Phase Silica | Hydrophobic interactions | Methanol, Acetonitrile, Isopropanol mdpi.com |

| Florisil | Normal-Phase (Magnesium Silicate) | Adsorption | Diethyl ether/n-hexane mixtures europa.eu |

| Amberlite XAD-2 | Non-polar Polymeric | Hydrophobic and van der Waals interactions | Carbon disulfide |

Ultrasonic and Microwave-Assisted Extraction Techniques

To enhance the efficiency and reduce the extraction time and solvent consumption associated with traditional methods, advanced techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. scirp.orgsci-hub.se

Ultrasonic-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates high-energy jets of solvent that disrupt the sample matrix and enhance the mass transfer of analytes into the solvent. researchgate.net UAE has been successfully applied to the extraction of phthalates from various solid samples, including food and environmental matrices. scirp.orgnih.gov For example, a method for extracting plasticizers from gloves involved sonicating the samples in acetone (B3395972) at room temperature for 30 minutes. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the extraction solvent in contact with the sample. scirp.org This rapid and efficient heating accelerates the extraction process. scirp.org MAE can be performed in both closed-vessel systems, which allow for extraction at temperatures above the solvent's atmospheric boiling point, and open-vessel systems. scirp.orgresearchgate.net This technique has been shown to provide high extraction yields for organic compounds from solid samples like soil, sediments, and plant tissues, often with reduced solvent usage and shorter extraction times compared to conventional methods. scirp.org The synergistic use of ultrasonic and microwave energy (UMAE) has also been explored and has demonstrated significantly higher extraction efficiency for bioactive compounds compared to conventional methods. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the individual phthalate esters from the extracted mixture before their detection and quantification. mdpi.comresearchgate.net

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is the predominant technique for the separation and analysis of volatile and semi-volatile compounds like phthalate esters. restek.commdpi.com The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. restek.com

Various detectors can be coupled with GC for phthalate analysis. Flame Ionization Detectors (FID) are robust and reliable but offer lower sensitivity compared to other detectors. uw.edu.pl Electron Capture Detectors (ECD) are highly sensitive to electrophilic compounds and are suitable for trace-level analysis of certain phthalates. uw.edu.plgcms.cz However, the most powerful and widely used detector for phthalate analysis is the mass spectrometer (MS). restek.comuw.edu.pl

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of GC with the highly selective and sensitive detection provided by MS. restek.comevitachem.com This makes it the gold standard for the identification and quantification of phthalates. restek.com After separation in the GC column, the analytes enter the MS, where they are ionized, typically by electron impact (EI). nih.gov The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint. restek.com

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. ceon.rsnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analytes, which significantly enhances sensitivity and reduces matrix interference. ceon.rs A common characteristic ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. restek.comceon.rs

The choice of GC column is critical for achieving good chromatographic resolution, especially for complex mixtures of phthalates that may have similar structures and boiling points. restek.com Columns with a stationary phase of 5% diphenyl/95% dimethylpolysiloxane are commonly used for phthalate analysis. nih.gov

Table 3: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Setting | Reference |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5-MS) | nih.gov |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Injector Temperature | 280 °C | nih.gov |

| Oven Temperature Program | Initial 100°C, ramped to 280°C | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | europa.euceon.rs |

| Transfer Line Temperature | 280 °C - 300 °C | oiv.intnih.gov |

| Source Temperature | 230 °C - 250 °C | oiv.intnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique widely employed for the analysis of phthalates. redalyc.org It is particularly suitable for less volatile or thermally labile compounds that are not amenable to GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. govst.edu

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a highly specific and sensitive analytical platform for the determination of phthalates. mdpi.com After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing both qualitative (structural) and quantitative information. mdpi.comshimadzu.com

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces background noise by monitoring specific fragmentation patterns of the target analytes. mdpi.com For instance, a precursor ion scan for the characteristic phthalate fragment at m/z 149 can be used to specifically screen for a wide range of phthalate esters. mdpi.com HPLC-MS methods have been successfully applied to the analysis of phthalates in complex matrices such as alcoholic beverages and textiles. mdpi.commdpi.com

HPLC with Ultraviolet (UV) detection is a more common and accessible method for phthalate analysis. mdpi.com Phthalates possess chromophores, specifically the benzene (B151609) ring, which absorb light in the UV region of the electromagnetic spectrum. mdpi.com The detector measures the absorbance of the column effluent at a specific wavelength (typically around 225 nm for phthalates), and the resulting signal is proportional to the concentration of the analyte. nih.govmdpi.com

While not as selective as mass spectrometry, HPLC-UV provides sufficient sensitivity and reliability for many applications. researchgate.net The development of methods often involves optimizing the mobile phase composition and gradient to achieve adequate separation of different phthalate esters. govst.edu The technique's robustness and lower cost make it a popular choice for quality control and routine monitoring of phthalates in various samples, including beverages and plastics. nih.govresearchgate.net

Table 3: HPLC Parameters for Phthalate Analysis

| Parameter | HPLC-MS | HPLC-UV |

|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (150 x 2.1 mm, 5 µm) mdpi.com | C18 column govst.edu |

| Mobile Phase | A: 10 mM Ammonium Acetate B: Acetonitrile mdpi.com | Methanol-Water (e.g., 75:25 v/v) govst.edu |

| Detection | ESI-MS/MS (Precursor ion scan of m/z 149) mdpi.com | UV at 225 nm nih.gov |

| Flow Rate | 0.8 mL/min nih.gov | 1.0 mL/min mdpi.com |

| Injection Volume | 10 µL shimadzu.com | 20 µL nih.gov |

Mass Spectrometric Techniques for Molecular Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of phthalate esters. uw.edu.plantpedia.com It provides detailed information about the molecular weight and structure of the analytes, offering a high degree of confidence in the results. scioninstruments.com

Ion-Trap Mass Spectrometry (IT-MS) is a type of mass spectrometry where ions are generated from the sample and then confined within a three-dimensional electric field. cbrnetechindex.com Inside the trap, ions can be stored, selectively ejected, or fragmented to obtain structural information (MS/MS). cbrnetechindex.comresearchgate.net This capability for multiple stages of mass analysis provides high specificity and sensitivity.

When coupled with gas chromatography (GC/IT-MS), it becomes a powerful technique for the analysis of complex mixtures containing trace levels of phthalates. rsc.org The ion trap can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode to enhance sensitivity for specific target analytes. mdpi.com Research has demonstrated the application of GC/IT-MS for the determination of various phthalate esters in beverages, achieving low detection limits. rsc.org The ability to perform MS/MS experiments within the trap allows for unambiguous confirmation of the analyte's identity by comparing its fragmentation pattern to that of a known standard. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| sec-Hexyl Alcohol Phthalate |

| Helium |

| Hydrogen |

| Nickel-63 |

| Nitrogen |

| Methanol |

| Acetonitrile |

Method Validation and Quality Assurance Protocols in Research Environments

Method validation is a critical process in analytical chemistry that demonstrates an analytical method is suitable for its intended purpose. researchgate.neteuropa.eu For trace-level analysis of phthalates, this involves rigorous testing to ensure the reliability and accuracy of the data. Key performance characteristics are evaluated to establish the method's capabilities and limitations. researchgate.net

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The establishment of linearity, LOD, and LOQ is fundamental to defining the working range and sensitivity of an analytical method for phthalate esters.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. researchgate.net For phthalate analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), a correlation coefficient of R² ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship. researchgate.netshimadzu.com

Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. mdpi.comnih.gov It is often calculated as three times the signal-to-noise ratio (S/N) or based on the standard deviation of the response of blank samples. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comnih.gov The LOQ is typically calculated as ten times the signal-to-noise ratio or as three times the LOD.

The following table provides examples of LOD and LOQ values achieved for various phthalate esters using different analytical techniques. These values illustrate the typical sensitivity expected for trace-level phthalate analysis.

| Phthalate Ester | Analytical Method | Matrix | LOD | LOQ | Source |

| Dimethyl Phthalate (DMP) | GC-IT/MS | Light Alcoholic Drinks | 0.2 pg/µL | 0.6 pg/µL | nih.gov |

| Diethyl Phthalate (DEP) | GC-IT/MS | Light Alcoholic Drinks | 0.2 pg/µL | 0.6 pg/µL | nih.gov |

| Di-n-butyl Phthalate (DBP) | GC-IT/MS | Light Alcoholic Drinks | 0.2 pg/µL | 0.7 pg/µL | nih.gov |

| Benzyl Butyl Phthalate (BBP) | GC-MS/MS | Beer | 0.3 µg/L | 1.0 µg/L | mdpi.com |

| Di(2-ethylhexyl) Phthalate (DEHP) | UHPLC-MS/MS | Liquor | 0.1 µg/L | 0.4 µg/L | researchgate.net |

| Di-n-octyl Phthalate (DnOP) | UHPLC-MS/MS | Rice | 0.015 mg/kg | 0.040 mg/kg | nih.gov |

Precision, Accuracy, and Reproducibility Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net

Accuracy is the closeness of the mean of a set of results to the actual or "true" value. It is often determined by analyzing a certified reference material or by performing recovery studies on samples spiked with a known concentration of the analyte. nih.gov Recovery is calculated as the percentage of the known amount of analyte that is detected by the analytical method.

Reproducibility assesses the precision between different laboratories and is a measure of the robustness of the method. researchgate.net

The table below presents typical precision and accuracy data for the analysis of various phthalates.

| Phthalate Ester | Matrix | Precision (RSD%) | Accuracy (Recovery %) | Source |

| Di-n-butyl Phthalate (DBP) | Liquor | < 7.43% (Inter-day) | 88.7% - 119.2% | researchgate.net |

| Di(2-ethylhexyl) Phthalate (DEHP) | Liquor | < 7.43% (Inter-day) | 88.7% - 119.2% | researchgate.net |

| Benzyl Butyl Phthalate (BBP) | Rice | 1.2% - 12.9% (Inter-day) | 90.0% - 97.8% | nih.gov |

| Di-n-octyl Phthalate (DnOP) | Rice | 1.2% - 12.9% (Inter-day) | 90.3% - 117.8% | nih.gov |

| Diethyl Phthalate (DEP) | Bottled Water | < 7.1% | -4.2% to +6.1% (Bias) | epa.gov |

| Di-n-butyl Phthalate (DBP) | Bottled Water | < 7.1% | -4.2% to +6.1% (Bias) | epa.gov |

Theoretical and Computational Chemistry Approaches to Phthalate Esters

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com While dedicated DFT studies on di(hexan-2-yl) phthalate (B1215562) are not prevalent in published literature, the principles from studies on analogous phthalates can be directly applied.

DFT calculations are used to compute a variety of molecular parameters that govern a phthalate's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, polarizability, and proton affinity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability, while properties like proton affinity are essential for understanding interactions in acidic or biological environments. coventry.ac.uk

For di(hexan-2-yl) phthalate, these calculations would reveal how the branched structure of the sec-hexyl group influences the electron distribution around the ester linkages and the phthalic core. This, in turn, affects its susceptibility to chemical reactions like hydrolysis. Studies on other phthalates have shown that branched alkyl chains can offer steric hindrance, potentially slowing down reaction rates compared to their linear counterparts. acs.org

Quantitative Structure-Activity Relationship (QSAR) models often use quantum chemical descriptors to predict reactivity. nih.gov For instance, the rate of base-catalyzed hydrolysis, a key degradation pathway, can be predicted using DFT-calculated parameters. acs.org Models indicate that the energy of the LUMO and the partial charges on the carbonyl carbons are significant predictors of hydrolysis rates. acs.org

Table 1: Predicted Quantum Chemical Properties of Di(hexan-2-yl) Phthalate and Related Phthalates This table presents predicted values based on general QSAR models and DFT computational trends for phthalate esters, as specific experimental or computational data for di(hexan-2-yl) phthalate is not readily available.